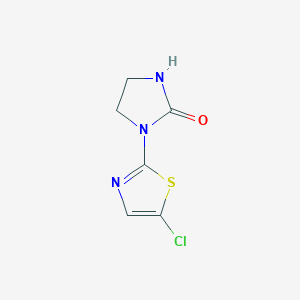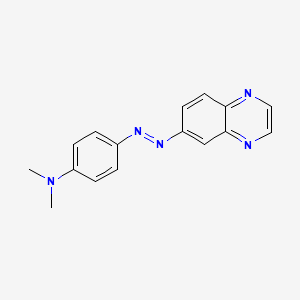
6-((p-(Dimethylamino)phenyl)azo)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((p-(Dimethylamino)phenyl)azo)quinoxaline is a synthetic organic compound belonging to the class of azo compounds and quinoxalines. It is characterized by the presence of a quinoxaline ring substituted with a p-(dimethylamino)phenylazo group. This compound is known for its vibrant color and has applications in various fields, including dye manufacturing and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((p-(Dimethylamino)phenyl)azo)quinoxaline typically involves the diazotization of p-(dimethylamino)aniline followed by coupling with quinoxaline. The reaction conditions often include acidic environments to facilitate the diazotization process. The general steps are as follows:
- p-(Dimethylamino)aniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with quinoxaline in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Análisis De Reacciones Químicas
Types of Reactions
6-((p-(Dimethylamino)phenyl)azo)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of p-(dimethylamino)aniline and quinoxaline.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific solvents to facilitate the reaction.
Major Products
Oxidation: Oxidized quinoxaline derivatives.
p-(Dimethylamino)aniline and quinoxaline.Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
6-((p-(Dimethylamino)phenyl)azo)quinoxaline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacturing of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 6-((p-(Dimethylamino)phenyl)azo)quinoxaline involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer and antimicrobial therapies. The molecular targets include DNA and various enzymes involved in nucleic acid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: A parent compound with a similar structure but without the azo group.
p-(Dimethylamino)aniline: A precursor in the synthesis of the compound.
Azo Dyes: A class of compounds with similar azo linkages but different aromatic groups.
Uniqueness
6-((p-(Dimethylamino)phenyl)azo)quinoxaline is unique due to its combination of the quinoxaline ring and the p-(dimethylamino)phenylazo group. This structure imparts specific chemical properties, such as enhanced stability and distinct reactivity, making it valuable in various applications.
Propiedades
Número CAS |
23521-14-4 |
|---|---|
Fórmula molecular |
C16H15N5 |
Peso molecular |
277.32 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(quinoxalin-6-yldiazenyl)aniline |
InChI |
InChI=1S/C16H15N5/c1-21(2)14-6-3-12(4-7-14)19-20-13-5-8-15-16(11-13)18-10-9-17-15/h3-11H,1-2H3 |
Clave InChI |
MXNXYIFXGSQKNV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=NC2=CC3=NC=CN=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


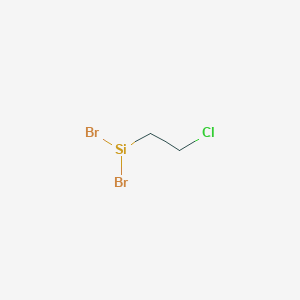
![3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene](/img/structure/B14709560.png)

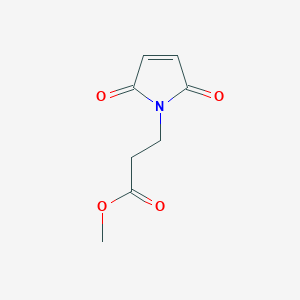
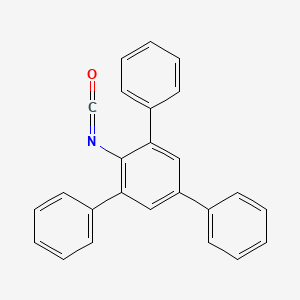


![1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14709590.png)
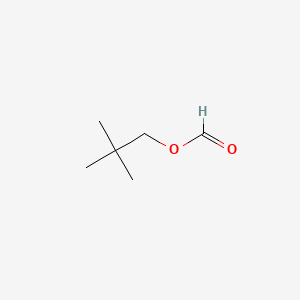
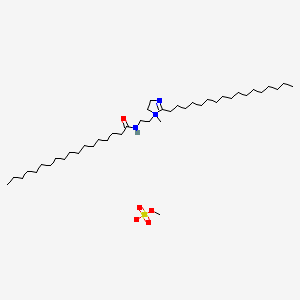

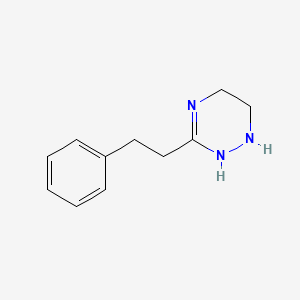
![1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14709621.png)
